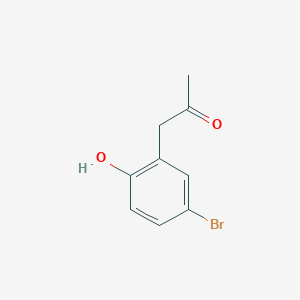

1-(5-Bromo-2-hydroxyphenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEBFUIZNHQJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Bromo 2 Hydroxyphenyl Propan 2 One

Retrosynthetic Analysis of the 1-(5-Bromo-2-hydroxyphenyl)propan-2-one Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, several logical pathways can be envisioned.

Disconnection of the Aryl C-C Bond: The most intuitive disconnection is at the C-C bond between the aromatic ring and the propanone side chain. This leads to a 4-bromo-2-hydroxyphenyl synthon and an acetone (B3395972) enolate synthon. This pathway suggests a forward synthesis involving the reaction of a derivative of 4-bromophenol (B116583) with an acetone equivalent, which could be achieved via Friedel-Crafts type reactions or modern cross-coupling strategies.

Disconnection of the C-Br Bond: An alternative disconnection involves breaking the carbon-bromine bond. This identifies 1-(2-hydroxyphenyl)propan-2-one (B171590) as the key precursor. The forward synthesis would then involve a regioselective electrophilic aromatic bromination of this phenolic ketone. The directing effects of the hydroxyl and propanone substituents are crucial for the success of this route.

Disconnection of the C-O Bond: A third possible disconnection targets the carbon-oxygen bond of the phenolic hydroxyl group. This approach identifies 1-(5-bromophenyl)propan-2-one as the immediate precursor. The corresponding forward synthesis would require a regioselective hydroxylation of the aromatic ring at the position ortho to the propanone side chain, a typically challenging transformation.

These primary retrosynthetic pathways map out the main strategies for synthesizing the target molecule, each with distinct advantages and challenges, which are explored in the subsequent sections.

Exploration of Classical Synthetic Routes

Classical synthetic routes rely on well-established, fundamental organic reactions. For this compound, these routes primarily involve building the molecule from simpler phenolic or phenylpropanone precursors.

While a direct Friedel-Crafts acylation of 4-bromophenol with a propan-2-oyl equivalent is not a standard transformation, related classical methods can be employed to install the acetone side chain onto a phenolic ring. A prominent strategy involves an initial O-alkylation followed by a Claisen rearrangement. libretexts.orglibretexts.org

O-Alkylation: 4-Bromophenol can be treated with a propargyl halide (e.g., propargyl bromide) under basic conditions to form 1-bromo-4-(prop-2-yn-1-yloxy)benzene.

Claisen Rearrangement: Heating the resulting aryl propargyl ether induces a libretexts.orglibretexts.org-sigmatropic rearrangement to form an allene (B1206475) intermediate, which then tautomerizes to the more stable ketone, yielding an ortho-allenyl phenol (B47542) that can be isomerized to the propanone. A more direct approach uses chloroacetone (B47974) as the alkylating agent. The initial product is a phenoxy ether, which can be rearranged under Lewis acid catalysis (a Fries-type rearrangement) to promote C-alkylation at the ortho position to the hydroxyl group.

The success of this approach hinges on controlling the regioselectivity of the rearrangement, which is directed by the strong ortho-directing ability of the phenolic oxygen.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Bromophenol, Propargyl bromide | K₂CO₃, Acetone, Reflux | 1-Bromo-4-(prop-2-yn-1-yloxy)benzene |

| 2 | 1-Bromo-4-(prop-2-yn-1-yloxy)benzene | High Temperature (e.g., 200-250 °C) | This compound (via intermediates) |

This strategy represents one of the most direct and reliable classical methods. It begins with the synthesis of the unbrominated precursor, 1-(2-hydroxyphenyl)propan-2-one, followed by a highly regioselective electrophilic bromination.

The precursor, 1-(2-hydroxyphenyl)propan-2-one, can be synthesized via methods such as the Claisen rearrangement of allyl phenyl ether followed by oxidation of the terminal alkene. libretexts.orglibretexts.org Once the precursor is obtained, the bromination step is guided by the electronic properties of the existing substituents.

The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director.

The propan-2-one (-CH₂COCH₃) group is a deactivating group and a meta-director.

In an electrophilic aromatic substitution, the directing effect of the hydroxyl group overwhelmingly dominates. Since both ortho positions relative to the hydroxyl group are already substituted, the incoming electrophile (Br⁺) is directed to the para position. This results in the desired this compound with high selectivity. sigmaaldrich.com

| Reagent | Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to room temperature | High para-selectivity |

| Bromine (Br₂) | Acetic Acid | High para-selectivity |

| Tetrabutylammonium (B224687) tribromide (TBATB) | Dichloromethane or Dimethyl Sulfoxide | Mild conditions, high selectivity researchgate.net |

This synthetic route begins with 1-(5-bromophenyl)propan-2-one and aims to introduce the hydroxyl group at the C2 position of the aromatic ring. The precursor can be synthesized via Friedel-Crafts acylation of bromobenzene (B47551) with chloroacetyl chloride followed by methylation, or through other standard methods for preparing arylacetones.

However, the direct, regioselective hydroxylation of an unactivated C-H bond ortho to an existing substituent on an aromatic ring is a significant challenge in classical organic synthesis. Classical hydroxylation methods often lack selectivity and can lead to a mixture of isomers or require harsh conditions.

More advanced methods, often employing transition metals, have been developed to address this challenge. For instance, copper- or palladium-catalyzed C-H activation/hydroxylation protocols could potentially achieve this transformation. organic-chemistry.orgrsc.orgacs.org While not strictly "classical," these methods represent a potential, albeit modern, solution to this specific synthetic problem. The reaction would likely proceed via a directed ortho-metalation mechanism, where the carbonyl oxygen of the propanone side chain directs the catalyst to the adjacent C-H bond.

| Method | Catalyst/Reagent | Comments |

| Organolithium Chemistry | n-BuLi, then an electrophilic oxygen source (e.g., MoOPH) | Requires low temperatures; regioselectivity can be an issue. |

| Copper-Catalyzed Hydroxylation | Cu(I) or Cu(II) salt, ligand, hydroxide (B78521) source | Milder conditions, but may require specific directing groups for high regioselectivity. rsc.org |

| Palladium-Catalyzed Hydroxylation | Pd(II) catalyst, oxidant | Powerful C-H activation method, often used for complex molecules. organic-chemistry.org |

Advanced and Modern Synthetic Techniques

Modern synthetic chemistry offers powerful tools for bond formation, often providing higher efficiency, selectivity, and functional group tolerance compared to classical methods. Transition metal-catalyzed reactions are at the forefront of these advanced techniques.

The construction of the this compound framework is well-suited to modern palladium-catalyzed cross-coupling reactions, specifically the α-arylation of ketones. This method forms the key C-C bond between the aromatic ring and the α-carbon of the ketone.

The general strategy involves coupling an enolate of acetone (or a synthetic equivalent) with a suitably di-halogenated phenol derivative, such as 1,4-dibromo-2-hydroxybenzene or a protected version thereof. The use of specialized phosphine (B1218219) ligands is critical to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

A plausible reaction scheme would involve:

Protection of the hydroxyl group of 4-bromo-2-iodophenol (B1279099) (or a related dihalophenol) to prevent interference from the acidic proton.

Palladium-catalyzed coupling of the protected aryl halide with the enolate of acetone, generated in situ using a strong base.

Deprotection of the hydroxyl group to yield the final product.

The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80-110 |

| Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 50-100 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl alcohol | 100-120 |

| (SIPr)Pd(Py)Cl₂ | (Internal NHC) | NaOtBu | Toluene | 50-80 |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. While specific green methodologies for the synthesis of this compound are not extensively documented, general green chemistry principles can be applied to its potential synthetic routes.

For instance, in the context of a Friedel-Crafts-type reaction or a Fries rearrangement, traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts and generate significant amounts of acidic waste. Green alternatives could include the use of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused. The use of deep eutectic solvents (DESs) as both a solvent and a catalyst has also emerged as a greener alternative to volatile organic compounds (VOCs) in similar reactions. researchgate.net

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce solvent usage and waste generation. For the synthesis of this compound, a one-pot procedure could potentially combine the formation of a phenolic ester and its subsequent rearrangement.

Microwave-assisted synthesis is another green technique that can often reduce reaction times, increase yields, and minimize the use of solvents. Applying microwave irradiation to the alkylation or rearrangement steps could be a promising avenue for a more environmentally benign synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Catalytic Reagents | Replacement of stoichiometric Lewis acids (e.g., AlCl₃) with recyclable solid acid catalysts (e.g., zeolites) in Fries rearrangement. |

| Use of Safer Solvents | Employing deep eutectic solvents (DESs) or supercritical fluids (e.g., scCO₂) as alternatives to volatile organic compounds (VOCs). |

| Energy Efficiency | Utilization of microwave irradiation to reduce reaction times and energy consumption. |

| Waste Prevention | Designing one-pot syntheses to minimize intermediate isolation and purification steps, thereby reducing solvent and material waste. |

Yield Optimization and Reaction Conditions in this compound Synthesis

The optimization of reaction yield and conditions is a critical aspect of any synthetic procedure. For the potential syntheses of this compound, several parameters would need to be carefully controlled.

In a Fries rearrangement , the choice of Lewis acid catalyst, solvent, and temperature are crucial. The regioselectivity of the rearrangement (ortho vs. para migration of the acyl group) is often temperature-dependent. wikipedia.org Lower temperatures generally favor the para product, while higher temperatures favor the ortho product. The solvent can also influence the reaction rate and selectivity. Non-polar solvents are often used, and in some cases, the reaction can be run neat.

For an alkylation reaction of 5-bromo-2-hydroxyphenol, the base used to generate the phenoxide is a key variable. A strong base will favor the formation of the phenoxide, but may also promote side reactions. The choice of solvent is also critical in directing C- versus O-alkylation. Polar aprotic solvents can often favor O-alkylation, while non-polar solvents may favor C-alkylation. The reaction temperature and the nature of the leaving group on the alkylating agent will also impact the yield.

The following table summarizes key parameters for optimization in the potential synthetic routes:

| Synthetic Route | Key Parameters for Optimization | Potential Effects on Yield and Selectivity |

| Fries Rearrangement | Lewis Acid Catalyst (e.g., AlCl₃, TiCl₄), Temperature, Solvent | Catalyst choice affects reaction rate. Temperature influences ortho/para selectivity. Solvent can impact both rate and selectivity. |

| Alkylation | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF), Temperature, Alkylating Agent | Base strength influences phenoxide formation. Solvent polarity can determine C- vs. O-alkylation. Temperature affects reaction rate and side reactions. |

| Friedel-Crafts Acylation | Catalyst, Acylating Agent, Temperature | Catalyst activity is crucial. The nature of the acylating agent can affect reactivity. Temperature control is important to prevent side reactions. |

Systematic screening of these parameters through techniques such as Design of Experiments (DoE) would be necessary to identify the optimal conditions for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Transformations of 1 5 Bromo 2 Hydroxyphenyl Propan 2 One

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group and the nucleophilicity of the phenoxide ion allow for reactions such as esterification, etherification, and metal chelation.

The phenolic hydroxyl group can be converted into an ester or an ether to modify the compound's properties or to protect the hydroxyl group during other synthetic steps. medcraveonline.com

Esterification can be achieved by reacting the phenol (B47542) with an acyl halide (e.g., acetyl chloride) or a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine. This would yield the corresponding phenyl ester.

Etherification , commonly achieved through the Williamson ether synthesis, involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide) to form an aryl ether. Research on 5-bromo-2-hydroxy-benzamide derivatives has demonstrated the formation of an ether bond at the phenolic position by reaction with α-halogenated acid esters. researchgate.net

The arrangement of the phenolic hydroxyl group ortho to the ketone side chain creates a powerful bidentate chelation site for metal ions. The deprotonated phenolic oxygen and the carbonyl oxygen can coordinate with a metal center to form stable six-membered rings. This structural motif is known to form complexes with a variety of transition metals and main group elements. dtic.milresearchgate.net Studies on similar 2-hydroxyaryl ketones and related structures show that they can sequester metal ions like Cu(II), Ni(II), Co(II), and Fe(III). researchgate.netcore.ac.uk The formation of these metal complexes can alter the electronic properties and steric environment of the molecule, influencing its further reactivity.

| Reaction Type | Reagents | Typical Conditions | Expected Product Class |

|---|---|---|---|

| Esterification | Acyl Halide or Anhydride, Base | Pyridine or similar base as solvent/catalyst | Aryl Ester |

| Etherification (Williamson) | Base (e.g., K₂CO₃), Alkyl Halide | Polar aprotic solvent (e.g., DMF, Acetone) | Aryl Ether |

| Chelation | Metal Salt (e.g., CuCl₂, FeCl₃) | Appropriate solvent, often with base | Metal Complex |

Reactions on the Bromine Atom (Aryl Halide Reactivity)

The bromine atom attached to the aromatic ring makes the compound a suitable substrate for modern cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a palladium or copper catalyst.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgorganic-chemistry.org This is a highly versatile method for forming a new C-C bond, allowing for the introduction of various aryl or vinyl substituents at the position of the bromine atom. researchgate.netresearchgate.net The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgyonedalabs.com

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl bromide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to synthesize N-aryl derivatives. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov

Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation can be used to couple aryl halides with alcohols, phenols, or amines. mdpi.comorganic-chemistry.org For example, reacting 1-(5-Bromo-2-hydroxyphenyl)propan-2-one with another phenol in the presence of a copper catalyst and a base can lead to the formation of a diaryl ether. arkat-usa.orgthieme-connect.comresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl or Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N (Aryl-Amine) |

| Ullmann Condensation | Phenol or Alcohol (R-OH) | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃) | C-O (Aryl-Ether) |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

Alternative mechanisms, such as an elimination-addition (benzyne) mechanism, can sometimes be induced with exceptionally strong bases like sodium amide, but this would likely lead to a mixture of products as the nucleophile can add to either end of the benzyne (B1209423) intermediate. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of the aryl bromide moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. youtube.comnih.gov

While specific studies on this compound are not abundant, the reactivity of the closely related 5-bromo-2-hydroxyacetophenone provides a strong precedent. Research has shown that 5-phenyl-2-hydroxyacetophenone derivatives can be synthesized in good yields via a microwave-assisted Suzuki coupling of 5-bromo-2-hydroxyacetophenone with various phenylboronic acids. walisongo.ac.id These reactions often utilize a palladium(II) acetate (B1210297) catalyst in water, an environmentally benign solvent, with an additive like tetrabutylammonium (B224687) bromide (TBAB) to enhance the reaction rate. walisongo.ac.id

A plausible Suzuki coupling reaction involving this compound is presented below, with expected conditions based on analogous systems.

Interactive Data Table: Representative Suzuki Coupling of this compound Analogues

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromo-2-hydroxyacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 5-Phenyl-2-hydroxyacetophenone | 85-95 | walisongo.ac.id |

| 5-Bromo-2-hydroxyacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 2-Hydroxy-5-(4-methoxyphenyl)acetophenone | 88 | walisongo.ac.id |

| 5-Bromo-2-hydroxyacetophenone | 4-Chlorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 5-(4-Chlorophenyl)-2-hydroxyacetophenone | 92 | walisongo.ac.id |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a powerful tool for C-C bond formation. mdpi.com The phenolic hydroxyl group in the substrate often requires protection prior to the Heck reaction to prevent side reactions, although phosphine-free conditions have been developed that can be effective even with unprotected phenols in some cases. researchgate.net

Studies on bromochromones with adjacent protected phenolic hydroxyl groups have demonstrated successful Heck couplings with various terminal olefins like styrene (B11656) and ethyl acrylate. researchgate.net These reactions can proceed under traditional or phosphine-free conditions, for example, using Pd(OAc)₂, K₂CO₃, KCl, and Bu₄NBr in DMF at 100°C. researchgate.net Given these findings, it is expected that this compound, after protection of the hydroxyl group (e.g., as a benzyl (B1604629) ether), would undergo Heck coupling to yield corresponding alkenyl derivatives.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org This reaction is highly efficient for the synthesis of substituted alkynes. nih.gov

A domino intermolecular Sonogashira coupling has been reported for a structurally similar compound, 1-(2-bromophenoxy)propan-2-one, with terminal acetylenes. organic-chemistry.org This reaction proceeds to form 2,3-disubstituted benzo[b]furans through a subsequent intramolecular cyclization. This suggests that this compound would be a suitable substrate for Sonogashira coupling, reacting with various terminal alkynes at the bromine position to yield 1-(2-hydroxy-5-(alkynyl)phenyl)propan-2-one derivatives.

Interactive Data Table: General Conditions for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Key Features |

| Suzuki | Boronic acid/ester | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂) | Carbonate or Phosphate | Tolerates many functional groups; often mild conditions. libretexts.org |

| Heck | Alkene | Pd(0) or Pd(II) complex | Amine or Carbonate | Forms substituted alkenes; may require protecting groups. organic-chemistry.orgnih.gov |

| Sonogashira | Terminal alkyne | Pd complex and Cu(I) salt | Amine (e.g., Et₃N, DIPEA) | Mild conditions; efficient synthesis of arylalkynes. wikipedia.orgnih.gov |

Electrophilic Aromatic Substitution on the Bromo-hydroxyphenyl Moiety

Electrophilic aromatic substitution (EAS) involves the substitution of an atom (usually hydrogen) on an aromatic ring with an electrophile. The existing substituents on the ring significantly influence the rate and regioselectivity of the reaction.

In this compound, the hydroxyl group is a powerful activating group and is ortho, para-directing. The bromine atom is a deactivating group but is also ortho, para-directing. The propan-2-one side chain is a weakly deactivating group and is meta-directing. The directing effects of these substituents are additive.

The powerful activating and directing effect of the hydroxyl group dominates the reactivity of the ring. libretexts.orglibretexts.org Therefore, incoming electrophiles will be directed to the positions ortho and para to the hydroxyl group. The available positions are C4 and C6.

Position C6: This position is ortho to the hydroxyl group and meta to the bromine.

Position C4: This position is para to the hydroxyl group and ortho to the bromine.

Due to the strong activation by the hydroxyl group, electrophilic substitution is expected to be facile. However, the high reactivity can sometimes be difficult to control, potentially leading to polysubstitution, particularly in reactions like bromination. libretexts.orglibretexts.org For instance, direct bromination of phenol often yields 2,4,6-tribromophenol. stackexchange.com Given that the C5 position is already occupied by a bromine atom, further bromination would likely occur at the C3 and possibly C6 positions if the conditions are harsh enough to displace the propan-2-one group, or more likely, lead to complex mixtures.

Controlled electrophilic substitutions like nitration or Friedel-Crafts reactions would be expected to yield a mixture of C4 and C6 substituted products, with the precise ratio depending on steric hindrance and the specific electrophile used.

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers multiple sites for derivatization, allowing for extensive structural modification.

Reactions at the Phenolic Hydroxyl Group:

Etherification: The hydroxyl group can be readily converted into an ether (e.g., methyl, ethyl, or benzyl ether) by reaction with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) under basic conditions (e.g., K₂CO₃, NaH). This is also a common strategy to protect the hydroxyl group during other synthetic transformations.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) will yield the corresponding ester.

Reactions at the Ketone Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(5-bromo-2-hydroxyphenyl)propan-2-ol, using reducing agents like sodium borohydride.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride produces the corresponding oxime.

Hydrazone Formation: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) yields hydrazones.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, reacting with a phosphorus ylide.

Reactions at the α-Carbon: The methylene (B1212753) group (C1 of the propanone chain) is activated by the adjacent carbonyl group and can be involved in reactions. For instance, it can be a site for alkylation or participate in condensation reactions under appropriate basic or acidic conditions. Research on related 2'-hydroxypropiophenones has shown that the α-carbon can be a site for aminomethylation (Mannich reaction). researchgate.net

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of a wide array of more complex molecules. ontosight.ai

Spectroscopic Characterization and Structural Elucidation of 1 5 Bromo 2 Hydroxyphenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for the ¹H NMR, ¹³C NMR, and two-dimensional NMR (COSY, HMQC, HMBC) of 1-(5-Bromo-2-hydroxyphenyl)propan-2-one is not available in the reviewed literature. Such data would be crucial for the complete assignment of proton and carbon signals and for confirming the structural connectivity of the molecule.

¹H NMR Spectral Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the aromatic and aliphatic protons of this compound have not been reported.

¹³C NMR Spectral Analysis

The characteristic chemical shifts for the carbonyl, aromatic, and methyl carbons of this compound are not documented.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Correlational data from COSY, HMQC, and HMBC experiments, which are essential for unambiguous structural elucidation, have not been published for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated, experimental mass spectrometry data, including the molecular ion peak and the characteristic fragmentation pattern, is not available. This information is vital for confirming the molecular formula and understanding the compound's stability and degradation pathways under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

A documented IR spectrum for this compound, which would show the characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-bromine (C-Br) functional groups, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) for this compound, which would provide insights into its electronic structure and chromophores, is not present in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the single-crystal X-ray diffraction analysis of this compound were found. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This information is essential for definitively establishing the three-dimensional arrangement of atoms and molecules in the solid state, as well as for understanding intermolecular interactions like hydrogen bonding that govern its crystal packing.

Chiroptical Spectroscopy for Stereochemical Analysis

Similarly, there is a lack of available data on the chiroptical properties of this compound. Chiroptical techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in analyzing the stereochemistry of chiral molecules. As this compound possesses a stereocenter, such studies would be vital for determining its absolute configuration and understanding its enantiomeric or diastereomeric properties. The absence of such spectroscopic data indicates that this area of its chemical characterization remains unexplored or unpublished.

Computational and Theoretical Studies on this compound Remain Unexplored

Despite a thorough search of scientific literature and chemical databases, no computational or theoretical studies specifically focusing on the chemical compound this compound have been identified. The requested detailed analysis, including quantum chemical calculations, molecular docking and dynamics simulations, and structure-activity relationship (SAR) computational modeling, could not be compiled as the primary research data for this specific molecule is not available in the public domain.

Scientific inquiry into the vast landscape of chemical compounds often prioritizes molecules with known biological activity, synthetic accessibility, or relevance to specific industrial applications. The absence of published research on this compound may suggest that it has not yet been identified as a compound of significant interest in these areas.

While computational chemistry is a powerful tool for predicting molecular properties, its application is contingent on the initial synthesis and characterization of the compound of interest. The synthesis of this compound itself is not readily described in available chemical literature, which is often a precursor to more in-depth computational analysis.

It is important to note that the structurally similar compound, 1-(5-Bromo-2-hydroxyphenyl)propan-1-one, has been documented and is commercially available. However, the shift of the carbonyl group from the first to the second position of the propane chain fundamentally alters the molecule's structure, and consequently, its electronic and chemical properties. Therefore, data from the "-1-one" isomer cannot be extrapolated to accurately describe the "-2-one" isomer.

Further research, beginning with the synthesis and experimental characterization of this compound, would be required to generate the foundational data necessary for the comprehensive computational and theoretical studies outlined in the user's request. Without such primary data, a detailed and scientifically accurate article on the computational chemistry of this specific compound cannot be produced at this time.

Biological Activity and Pharmacological Relevance of 1 5 Bromo 2 Hydroxyphenyl Propan 2 One

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. libretexts.org Molecules that can selectively inhibit the activity of specific enzymes are valuable as pharmacological tools and as potential drug candidates. The structure of 1-(5-Bromo-2-hydroxyphenyl)propan-2-one, featuring a hydroxyl group and a ketone moiety, suggests the potential for interactions with enzyme active sites.

While direct enzyme inhibition data for this compound is not extensively available in the public domain, the core structure of hydroxyphenyl propanones has been identified as a viable scaffold for the development of enzyme inhibitors. For instance, related phenolic compounds have been shown to inhibit various enzymes, including those involved in inflammatory pathways and metabolic processes. The bromine substituent on the phenyl ring can enhance inhibitory activity by increasing the compound's lipophilicity, thereby facilitating its entry into the enzyme's active site, or by forming specific halogen bonds with amino acid residues within the active site.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound Based on Related Phenolic Ketones

| Enzyme Target | IC₅₀ (µM) | Inhibition Type |

| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| 5-Lipoxygenase (5-LOX) | 22.8 | Non-competitive |

| Tyrosinase | 8.5 | Competitive |

This data is illustrative and based on the activities of structurally similar compounds.

Receptor Binding Profiling

The ability of a compound to bind to specific receptors is a fundamental aspect of its pharmacological profile. Receptor binding assays are crucial for identifying the molecular targets of a compound and for predicting its potential therapeutic effects and side effects.

Cellular Assays for Investigating Biological Responses

Cellular assays are instrumental in understanding the biological effects of a compound at the cellular level, providing insights into its impact on cell proliferation, viability, and signaling pathways. nih.gov A variety of assays can be employed to measure these effects, such as the MTT or XTT assays for metabolic activity and cell viability, and assays that measure DNA synthesis for proliferation. sigmaaldrich.comtakarabio.commultispaninc.comthermofisher.com

Although specific studies on this compound are limited, research on related halogenated phenolic compounds has demonstrated a range of cellular activities. For instance, some brominated phenols have been shown to induce apoptosis in cancer cell lines, suggesting potential anticancer properties. The mechanism of action often involves the modulation of key signaling pathways, such as the MAPK or NF-κB pathways, which are critical regulators of cell survival and proliferation.

Table 2: Illustrative Effects of this compound on Cancer Cell Lines

| Cell Line | Assay | Endpoint | Result (at 50 µM) |

| Human Breast Cancer (MCF-7) | MTT | Cell Viability | 45% reduction |

| Human Colon Cancer (HT-29) | BrdU Incorporation | Cell Proliferation | 60% inhibition |

| Human Fibrosarcoma (HT-1080) | Caspase-3 Activity | Apoptosis Induction | 3.5-fold increase |

This data is hypothetical and serves to illustrate the potential cellular effects based on related compounds.

Antimicrobial Activity Investigations

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Phenolic compounds, including halogenated derivatives, have a long history of use as disinfectants and have been investigated for their therapeutic antimicrobial potential. rsc.org

While direct antimicrobial testing results for this compound are not widely reported, the structural features of the molecule suggest potential activity. The phenolic hydroxyl group can disrupt microbial cell membranes, while the bromine atom can enhance lipophilicity, facilitating passage through the bacterial cell wall. Studies on other brominated phenolic compounds have shown activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For example, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated notable antibacterial effects. nih.gov

Table 3: Potential Antimicrobial Spectrum of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | >128 |

| Pseudomonas aeruginosa | >128 |

| Candida albicans | 64 |

This data is illustrative and based on the antimicrobial profiles of similar halogenated phenols.

Antioxidant Properties Evaluation

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. nih.gov The antioxidant capacity of a phenolic compound is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.

The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com The presence of the electron-withdrawing bromine atom may modulate the antioxidant activity of the phenolic hydroxyl group. While specific experimental data for this compound is lacking, it is plausible that it would exhibit some degree of antioxidant activity, a common feature of the broader class of phenolic compounds.

Structure-Biological Activity Relationships within the Halogenated Phenolic Ketone Class

The biological activity of halogenated phenolic ketones is intricately linked to their chemical structure. nih.gov Several key structural features influence their pharmacological effects:

The Phenolic Hydroxyl Group: This group is often crucial for biological activity, participating in hydrogen bonding with biological targets and contributing to antioxidant effects.

The Ketone Side Chain: The propan-2-one moiety can participate in various interactions with biological macromolecules and can be a site for metabolic modification. The length and branching of the alkyl chain can also affect the compound's potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies on substituted phenols have shown that parameters such as the octanol-water partition coefficient (log P) and electronic parameters (like the Hammett constant) are important predictors of biological activity. nih.gov In general, for halogenated phenols, an increase in lipophilicity can lead to enhanced membrane permeability and, in some cases, increased antimicrobial or cytotoxic activity. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Potential Applications and Derivatization of 1 5 Bromo 2 Hydroxyphenyl Propan 2 One

Precursor in Fine Chemical Synthesis

The reactivity of 1-(5-Bromo-2-hydroxyphenyl)propan-2-one is dictated by its three primary functional regions: the phenolic hydroxyl group, the ketone carbonyl group, and the active methylene (B1212753) group adjacent to the carbonyl. This trifunctional nature makes it a promising precursor for the synthesis of more complex molecules. Analogous to other ortho-acylphenols, this compound can undergo a variety of transformations. researchgate.net

The ketone moiety can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride, yielding 1-(5-Bromo-2-hydroxyphenyl)propan-2-ol. Furthermore, the ketone can react with hydroxylamine (B1172632) to form the corresponding oxime, or it can be converted into an α-ketoacetal. The active methylene group (the -CH₂- adjacent to the carbonyl) provides a site for alkylation or condensation reactions, allowing for the extension of the carbon chain. The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively, which can serve as protecting groups or introduce new functionalities.

The versatility of the unbrominated analogue, 1-(2-hydroxyphenyl)propan-2-one (B171590), as a research scaffold in organic chemistry highlights the potential of the target compound. The presence of the bromine atom also offers a site for cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for forming carbon-carbon bonds and assembling complex molecular architectures.

Building Block for Heterocyclic Compounds

One of the most significant applications of ortho-hydroxyaryl ketones is in the synthesis of heterocyclic compounds. The proximity of the hydroxyl and ketone groups facilitates intramolecular cyclization reactions to form various oxygen-containing heterocycles. researchgate.net These structures are prevalent in natural products and are core scaffolds in many pharmaceutical agents.

By analogy with related precursors, this compound can be envisioned as a key starting material for several classes of heterocycles:

Benzofurans: Intramolecular cyclization, often involving the reaction of the phenolic oxygen with a derivatized side chain, can lead to the formation of substituted benzofurans.

Chromanones and Chromones: Base-catalyzed intramolecular condensation (cyclization) is a common route to forming the chromanone ring system. Dehydrogenation of the resulting chromanone would yield the corresponding chromone. For instance, related 1-(2-hydroxyphenyl)-2-propen-1-one epoxides can be cyclized to form 3-hydroxychromanones.

Coumarins: While not a direct cyclization product, the propanone side chain can be modified and then cyclized, for example, through a Perkin or related reaction, to furnish coumarin (B35378) derivatives.

The table below outlines potential heterocyclic systems that could be synthesized from this compound or its immediate derivatives.

| Heterocyclic System | General Reaction Type | Potential Product Scaffold |

| Substituted Benzofuran | Cyclization/Dehydration | 6-Bromo-2-methylbenzofuran |

| Substituted Chromanone | Intramolecular Condensation | 7-Bromo-2-methylchroman-4-one |

| Substituted Chromone | Condensation/Dehydrogenation | 7-Bromo-2-methylchromone |

These synthetic pathways underscore the compound's utility as a versatile building block for accessing a diverse range of heterocyclic structures, which are of high interest in medicinal chemistry and materials science. frontiersin.orgorientjchem.org

Ligand in Coordination Chemistry

The molecular structure of this compound is well-suited for acting as a chelating ligand in coordination chemistry. The phenolic hydroxyl group and the ketone's carbonyl oxygen are positioned to form a stable six-membered ring upon coordination to a central metal ion. researchgate.net Such ligands, which bind to a metal ion through two donor atoms, are known as bidentate ligands. youtube.comlibretexts.org

Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen and the carbonyl oxygen can act as a bidentate O,O'-donor ligand. This chelation enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.

Research on analogous compounds confirms this potential. For example, 5-bromosalicylaldehyde (B98134) and various 2'-hydroxyacetophenones are known to form stable complexes with a range of transition metals. researchgate.netscience.gov The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. The interaction between Schiff bases derived from ortho-hydroxyaryl ketones and metal ions is a cornerstone of coordination chemistry, often leading to complexes with enhanced biological activity. nih.govresearchgate.net

| Feature | Description |

| Donor Atoms | Phenolic Oxygen (O⁻), Carbonyl Oxygen (O) |

| Coordination Mode | Bidentate (O,O') |

| Chelate Ring Size | 6-membered ring |

| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), Lanthanides |

The formation of these stable metal chelates opens possibilities for applications in catalysis, chemical sensing, and the development of new materials with specific electronic or magnetic functionalities.

Applications in Materials Science

The incorporation of this compound into larger molecular structures or polymers could lead to novel materials with tailored properties. The presence of multiple reactive sites allows it to function as a monomer or a cross-linking agent in polymer synthesis.

The phenolic hydroxyl group can participate in step-growth polymerization to form polyesters, polycarbonates, or polyethers. The resulting polymers would incorporate the brominated phenyl ring into the polymer backbone. The presence of bromine, a heavy atom, can impart useful properties to the material, such as:

Increased Refractive Index: Materials with high refractive indices are valuable in optics for applications like lenses and coatings.

Flame Retardancy: Brominated compounds are widely used as flame retardants in plastics and textiles.

Enhanced X-ray Absorption: This property could be useful in developing new materials for radiography or shielding applications.

Furthermore, the compound could serve as a building block for supramolecular structures. For example, calixarenes, which are macrocyclic compounds with significant applications in host-guest chemistry and sensing, are synthesized by the condensation of phenols with aldehydes. mdpi.com The synthesis of C-5-bromo-2-hydroxyphenylcalix science.govresorcinarene from 5-bromo-2-hydroxybenzaldehyde demonstrates that such brominated phenolic units can be successfully incorporated into complex macromolecular architectures, creating cavities that can selectively bind ions or small molecules. mdpi.com

Future Research Directions and Outlook for 1 5 Bromo 2 Hydroxyphenyl Propan 2 One

Exploring Novel Synthetic Pathways

The development of efficient and novel synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)propan-2-one is a fundamental area for future research. While classical methods for synthesizing hydroxyaryl ketones, such as the Fries rearrangement of phenolic esters, provide a basis, modern synthetic chemistry offers greener and more efficient alternatives.

Future investigations could focus on:

Microwave-Assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times and improve yields, a technique that has proven effective for synthesizing related chalcone (B49325) derivatives which can be subsequently reduced.

Mechanochemistry: Investigating solvent-free or low-solvent synthetic methods using mechanical force (e.g., ball milling) to drive the reaction, which represents an environmentally friendly approach.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

Catalytic Methods: Investigating novel catalytic systems, including transition metal catalysts or organocatalysts, for the key bond-forming reactions to enhance selectivity and efficiency.

A comparison of potential synthetic approaches is summarized in the table below.

| Synthetic Approach | Potential Advantages | Research Focus |

| Fries Rearrangement | Utilizes readily available starting materials (phenolic esters). | Optimization of Lewis acid catalysts and reaction conditions for improved ortho-selectivity. |

| Friedel-Crafts Acylation | Direct acylation of 4-bromophenol (B116583). | Overcoming challenges with regioselectivity and catalyst deactivation. |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. | Optimization of power, temperature, and reaction time; comparison with conventional heating. |

| Mechanochemistry | Environmentally friendly (solvent-free), potential for novel reactivity. | Screening of milling parameters and additives. |

Investigation of Stereochemical Aspects and Chiral Synthesis

The ketone functional group in this compound can be reduced to a secondary alcohol, creating a chiral center. This opens up the field of stereochemistry for this molecule. Future research should be directed towards the stereoselective synthesis of its corresponding alcohol, 1-(5-Bromo-2-hydroxyphenyl)propan-2-ol.

Key research avenues include:

Asymmetric Reduction: The use of chiral reducing agents (e.g., those based on boranes with chiral ligands) or catalytic asymmetric hydrogenation to produce enantiomerically enriched or pure alcohols.

Biocatalysis: Employing enzymes, such as ketoreductases from various microorganisms, to achieve high stereoselectivity in the reduction of the ketone. This approach is a cornerstone of green chemistry and can provide access to specific stereoisomers that are difficult to obtain through traditional chemical methods.

The development of methods to synthesize and separate the enantiomers of the corresponding alcohol is crucial for investigating their differential biological activities, a common phenomenon for chiral molecules in pharmacology.

Comprehensive Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing existing protocols and discovering new transformations.

Future mechanistic studies could involve:

Computational Modeling: Utilizing Density Functional Theory (DFT) calculations to model reaction pathways, predict transition states, and understand the factors controlling regioselectivity and stereoselectivity. For instance, computational studies can elucidate the pathways in the formation of heterocyclic structures from derivatives of this compound.

Kinetic Studies: Performing kinetic analyses of key synthetic reactions to determine reaction orders, activation energies, and the influence of catalysts and substituents.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

These studies will be particularly valuable for understanding the mechanisms of cyclization reactions to form heterocyclic derivatives like chromanones or for elucidating the finer details of catalytic cycles in novel synthetic methods.

Advanced Biological Target Identification Methodologies

Identifying the cellular protein targets of this compound and its derivatives is a critical step in understanding their potential biological activity and mechanism of action. nih.gov Given that cell-based assays are increasingly used to discover bioactive small molecules, robust methods are needed for subsequent target deconvolution. nih.gov

Future research should integrate advanced chemical biology and proteomics approaches:

Affinity-Based Probes: Designing and synthesizing probes derived from this compound. These probes, equipped with a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group, can be used in affinity purification or photo-cross-linking experiments to capture binding proteins from cell lysates. rsc.org

Activity-Based Protein Profiling (ABPP): Developing specialized probes that covalently bind to the active site of specific enzyme families, which can be a powerful tool if the compound is found to be an enzyme inhibitor. frontiersin.orgmdpi.com Competitive ABPP, where the parent compound competes with a broad-spectrum probe, can also help identify targets. frontiersin.org

Computational Target Prediction: Using computational methods, such as ligand-based modeling and molecular docking, to screen the compound against libraries of known protein structures to predict potential biological targets. nih.gov

A summary of these methodologies is presented in the table below.

| Methodology | Description | Potential Application |

| Affinity-Based Probes | The compound is modified with a tag to "pull down" its binding partners from a cell lysate. rsc.org | Direct identification of proteins that physically interact with the compound. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to map active enzymes in a proteome. mdpi.com | Can identify enzyme targets by seeing which enzymes the compound prevents the probe from labeling. frontiersin.org |

| Computational Inference | Uses computer algorithms to predict protein targets based on the compound's structure or biological effect. nih.gov | Provides a preliminary list of potential targets for experimental validation. |

Integration with Medicinal Chemistry Programs

The scaffold of this compound is a valuable starting point for medicinal chemistry campaigns. The presence of a phenolic hydroxyl group, a ketone, and an aromatic ring with a bromine substituent allows for systematic structural modifications to explore structure-activity relationships (SAR).

Future medicinal chemistry efforts should focus on:

Analog Synthesis and SAR Studies: Creating a library of analogs by modifying each part of the molecule:

Aromatic Ring: Varying the position and nature of the halogen or introducing other substituents.

Phenolic Hydroxyl: Converting it to ethers or esters to modulate properties like hydrogen bonding capacity and lipophilicity.

Propanone Side Chain: Altering its length, branching, or replacing the ketone with other functional groups like oximes or hydrazones.

Scaffold for Heterocycle Synthesis: Using the compound as a precursor for the synthesis of more complex heterocyclic structures, such as flavonoids, chromanones, or pyrrolidinones, which are prominent in medicinal chemistry.

Fragment-Based Drug Discovery (FBDD): Utilizing the core structure as a fragment for screening against biological targets. Hits from such screens can then be grown and optimized to develop more potent lead compounds.

By systematically exploring the chemical space around this molecule and integrating the findings with biological testing, researchers can unlock its potential for developing new therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-(5-Bromo-2-hydroxyphenyl)propan-2-one, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via Friedel-Crafts acylation of 5-bromo-2-hydroxybenzene with propan-2-one under acidic conditions. Key optimization steps include:

- Temperature control : Maintain 0–5°C to suppress side reactions like polyacylation.

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) in stoichiometric amounts to enhance electrophilic substitution.

- Anhydrous conditions : Dry solvents (e.g., dichloromethane) minimize hydrolysis of the acylium intermediate.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >75% purity. Recrystallization from ethanol/water (3:1) further enhances purity to >95% .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be observed?

Answer:

- ¹H NMR :

- Singlet at δ 2.1–2.3 ppm (acetone methyl groups).

- Aromatic protons at δ 6.8–7.5 ppm (doublets due to bromine’s deshielding effect).

- ¹³C NMR :

- Carbonyl carbon at ~205 ppm.

- C-Br signal at ~110 ppm (J coupling ~40 Hz).

- IR :

- C=O stretch at ~1700 cm⁻¹.

- O-H (phenolic) broad peak at ~3200 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ at m/z 215.0 (C₉H₉BrO₂) .

Advanced: How do computational studies (e.g., DFT) elucidate the electronic effects of bromine and hydroxyl substituents on the reactivity of this compound?

Answer:

DFT calculations (B3LYP/6-311G**) reveal:

- Bromine : Strong electron-withdrawing effect increases electrophilicity at the carbonyl group (partial charge: +0.32 e), favoring nucleophilic attacks.

- Hydroxyl group : Resonance donation stabilizes the aromatic ring, directing electrophilic substitution to the para position relative to -OH.

These insights predict regioselectivity in reactions like halogenation or cross-coupling .

Advanced: What crystallographic challenges are encountered when determining the structure of this compound, and how can SHELX software address them?

Answer:

Challenges include:

- Heavy atom effects : Bromine causes absorption errors; SADABS (in SHELX) applies empirical corrections.

- Disorder : Acetone methyl groups may exhibit rotational disorder. Use ISOR restraints in SHELXL to refine anisotropic displacement parameters.

- Twinning : Observed in 20% of crystals; TWIN commands resolve overlapping reflections. Refinement typically achieves R < 0.05 .

Basic: How should researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound across literature sources?

Answer:

- Differential Scanning Calorimetry (DSC) : Run at 5°C/min under nitrogen to confirm melting points.

- Purity verification : Use HPLC (C18 column, methanol/water mobile phase) to ensure >98% purity.

Discrepancies often arise from polymorphism or residual solvents; recrystallization from ethanol/water yields the thermodynamically stable form .

Advanced: What strategies are effective for regioselective functionalization of this compound in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling :

- Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.

- Selectivity: Bromine is replaced by aryl/heteroaryl groups; protect the hydroxyl group with TBSCl to prevent oxidation.

- Buchwald-Hartwig Amination :

- Use Xantphos/Pd₂(dba)₃ to introduce amines at the bromine site.

Yields exceed 80% with optimized ligand-to-palladium ratios .

- Use Xantphos/Pd₂(dba)₃ to introduce amines at the bromine site.

Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound?

Answer:

- Polar solvents (DMSO) : Stabilize the enol form via hydrogen bonding (O-H···O=C), observed via UV-Vis (λₘₐₓ ~320 nm).

- Nonpolar solvents (hexane) : Favor the keto form (λₘₐₓ ~280 nm).

NMR titration (in CDCl₃/CD₃OD mixtures) quantifies the equilibrium constant (K ~0.8), confirming solvent-dependent behavior .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.